molecular formula C6H12BrNO B1310522 2-BROMO-N-BUTYLACETAMIDE CAS No. 67056-04-6

2-BROMO-N-BUTYLACETAMIDE

Cat. No.: B1310522
CAS No.: 67056-04-6
M. Wt: 194.07 g/mol
InChI Key: FSIWKWBJLWSJFJ-UHFFFAOYSA-N
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Description

Significance as a Brominated Acetamide (B32628) Derivative in Organic Synthesis

Brominated acetamides are a class of compounds widely utilized in organic synthesis. 2-Bromo-N-butylacetamide, as a member of this family, functions as a versatile intermediate for creating a variety of organic structures. Its utility is demonstrated in the synthesis of novel bioactive molecules. For instance, it has been used as a reactant in the preparation of 3-hydroxyquinazoline-2,4(1H,3H)-dione derivatives, which have been investigated for their potential biological activities. mdpi.com In another application, it was reacted with a phenol (B47542) derivative in a nucleophilic substitution reaction to synthesize a new analogue of ethacrynic acid, a known diuretic compound. mdpi.com These examples highlight its role as a key component in building complex molecular frameworks for pharmaceutical and agrochemical research.

Overview of its Role as an Alkylating Agent

The primary chemical role of this compound in synthetic reactions is that of an alkylating agent. This reactivity stems from the presence of the bromine atom on the carbon adjacent to the carbonyl group (the α-carbon). This carbon is electrophilic, meaning it is susceptible to attack by nucleophiles—species rich in electrons. In a typical reaction, the bromine atom acts as a good leaving group, allowing a nucleophile to form a new covalent bond with the α-carbon. This process, known as nucleophilic substitution (often proceeding via an SN2 mechanism), effectively transfers the butylacetamido-methyl group to the nucleophile. mdpi.com This alkylating capability is fundamental to its application in modifying other molecules to introduce this specific structural motif.

Structural Features and Inherent Reactivity Profile

The reactivity of this compound is a direct consequence of its molecular structure. The key features are the amide functional group, the n-butyl chain, and the α-bromo substituent. wikipedia.org The electron-withdrawing nature of the adjacent carbonyl group enhances the electrophilicity of the α-carbon and stabilizes the transition state of nucleophilic substitution reactions, making the bromine atom a labile leaving group. fiveable.me

The compound can undergo several types of reactions:

Nucleophilic Substitution : The most common reaction, where the bromine is displaced by a wide range of nucleophiles such as amines, thiols, and alkoxides. This is the basis for its use as an alkylating agent. mdpi.com

Hydrolysis : Under strong acidic or basic conditions, the amide bond can be cleaved to yield bromoacetic acid and butylamine (B146782), or their respective salts. wikipedia.org

The n-butyl group, while primarily influencing physical properties like solubility, can also exert a moderate steric effect, potentially influencing the rate and selectivity of its reactions compared to smaller analogues.

Table 2: Reactivity Profile of this compound

Reaction Type Description
Nucleophilic Substitution The bromine atom is replaced by a nucleophile, making it a potent alkylating agent. mdpi.com
Hydrolysis The amide bond can be broken under acidic or basic conditions.

Historical Context and Early Research on Analogous Brominated Amides

The study of brominated amides is rooted in foundational organic chemistry. A historically significant reaction involving a related intermediate is the Hofmann Rearrangement, discovered in 1881 by August Wilhelm von Hofmann. numberanalytics.com This reaction converts a primary amide into a primary amine with one less carbon atom via an N-bromoamide intermediate formed by reacting the amide with bromine in a basic solution. numberanalytics.com This early work established the reactivity of amides with brominating agents.

Later research focused on the selective bromination of the α-carbon. The development of reagents like N-bromosuccinimide (NBS) provided a milder and more selective method for achieving α-bromination of carbonyl compounds, including amides and their precursors, carboxylic acids. fiveable.me In the 1970s, further advancements in understanding amide reactivity were made, such as the activation of amides to form highly electrophilic intermediates, which has informed modern methods for the α-functionalization of amides. acs.org This historical progression in the synthesis and understanding of brominated amides provides the context for the contemporary use of specific reagents like this compound in targeted organic synthesis.

Table 3: List of Chemical Compounds Mentioned

Compound Name
This compound
N-bromosuccinimide (NBS)
Bromoacetic acid
Butylamine
Ethacrynic acid
3-hydroxyquinazoline-2,4(1H,3H)-dione

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-N-butylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12BrNO/c1-2-3-4-8-6(9)5-7/h2-5H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSIWKWBJLWSJFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30445001
Record name Acetamide, 2-bromo-N-butyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30445001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67056-04-6
Record name Acetamide, 2-bromo-N-butyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30445001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Preparation Routes for 2 Bromo N Butylacetamide

Direct Halogenation Strategies

Direct halogenation involves the selective bromination of N-butylacetamide at the α-position of the acetyl group. This approach is attractive due to its atom economy, as it directly functionalizes the existing amide scaffold.

Bromination of N-Butylacetamide: Reaction Conditions and Selectivity Considerations

The α-bromination of N-butylacetamide requires the activation of the α-carbon to facilitate electrophilic attack by a bromine source. This is typically achieved under acidic conditions, which promote the formation of the enol tautomer of the amide. The enol form possesses a nucleophilic α-carbon that readily reacts with an electrophilic brominating agent.

A significant challenge in this direct approach is ensuring selectivity. The primary goal is to achieve mono-bromination at the α-position without side reactions such as polybromination or bromination at other positions on the n-butyl chain. The reaction conditions, therefore, must be carefully controlled to favor the desired product.

Reagents and Solvent Systems in α-Position Bromination

A variety of brominating agents can be employed for the α-bromination of amides. Molecular bromine (Br₂) is a fundamental reagent for this transformation, often in the presence of an acid catalyst. However, due to its high reactivity and the potential for side reactions, milder and more selective reagents are often preferred.

N-Bromosuccinimide (NBS) is a widely used alternative for α-bromination of carbonyl compounds, including amides. NBS offers advantages in terms of handling, as it is a crystalline solid, and often provides higher selectivity. The reaction with NBS can be initiated by radical initiators or, more commonly for α-carbonyl bromination, by acid catalysis.

The choice of solvent is crucial in directing the reaction pathway and influencing the yield. Protic solvents that can stabilize ionic intermediates are often employed. The following table summarizes common reagents and solvent systems used in the α-bromination of related carbonyl compounds, which can be extrapolated for the synthesis of 2-bromo-N-butylacetamide.

ReagentCatalyst/InitiatorCommon SolventsKey Considerations
Bromine (Br₂)Acetic Acid, HBrAcetic Acid, DichloromethaneHighly reactive, potential for over-bromination.
N-Bromosuccinimide (NBS)Sulfuric Acid, p-TsOHAcetonitrile, Methanol, THFMilder, more selective, easier to handle.
N-Bromoacetamide (NBA)Radical Initiator (AIBN)Carbon TetrachlorideOften used for allylic or benzylic bromination.
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)Lewis AcidsDichloromethaneHigh bromine content, effective brominating agent.

Optimization of Reaction Parameters for Yield Enhancement

To maximize the yield of this compound and minimize the formation of byproducts, several reaction parameters can be optimized.

Temperature: The reaction is typically conducted at moderate temperatures. Lower temperatures can help to control the reactivity of the brominating agent and improve selectivity, while higher temperatures may lead to an increase in side reactions.

Reaction Time: The duration of the reaction is monitored to ensure the complete consumption of the starting material while preventing the degradation of the product.

Stoichiometry: The molar ratio of N-butylacetamide to the brominating agent is a critical factor. A slight excess of the brominating agent may be used to drive the reaction to completion, but a large excess should be avoided to prevent polybromination.

Catalyst Loading: In catalyzed reactions, the amount of acid catalyst needs to be optimized to ensure efficient enolization without promoting unwanted side reactions.

Amidation-Based Synthesis Approaches

An alternative and often more direct route to this compound involves the formation of the amide bond between n-butylamine and a bromoacetyl halide. This method is generally high-yielding and provides excellent control over the final product structure.

Nucleophilic Acylation using Bromoacetyl Halides and N-Butylamine

This synthetic strategy is based on the nucleophilic acyl substitution reaction. The highly electrophilic carbonyl carbon of a bromoacetyl halide (such as bromoacetyl bromide or bromoacetyl chloride) is readily attacked by the nucleophilic nitrogen atom of n-butylamine. The subsequent loss of a halide ion results in the formation of the stable amide bond.

A typical procedure involves dissolving n-butylamine in a suitable solvent and then slowly adding the bromoacetyl halide, often at reduced temperatures to control the exothermic nature of the reaction.

Coupling Reagent Applications in Amidation Reactions

The formation of the amide bond in this compound can be achieved by the condensation of bromoacetic acid and n-butylamine. Direct thermal condensation of a carboxylic acid and an amine to form an amide is often inefficient and requires high temperatures, which can be unsuitable for sensitive molecules. To facilitate this reaction under milder conditions, coupling reagents are widely employed. These reagents activate the carboxylic acid group, making it more susceptible to nucleophilic attack by the amine.

Common classes of coupling reagents used in amidation include carbodiimides, phosphonium (B103445) salts, and uronium salts. peptide.combachem.com

Carbodiimides: Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) are frequently used. The reaction proceeds through the formation of an O-acylisourea intermediate, which then reacts with the amine. To suppress potential side reactions and minimize racemization in chiral molecules, additives like 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (HOSu) are often included. peptide.combachem.com

Phosphonium Reagents: (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and (benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) are highly efficient coupling reagents. bachem.com They convert the carboxylic acid into a reactive benzotriazolyl ester, which readily undergoes amidation. A significant drawback of BOP is the formation of the carcinogenic byproduct hexamethylphosphoramide (B148902) (HMPA). bachem.com

Uronium/Aminium Reagents: Reagents like O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) are among the most popular due to their high reactivity and efficiency. peptide.com They activate the carboxylic acid by forming an activated ester, leading to rapid amide bond formation with minimal side products.

While these coupling reagents are standard in peptide synthesis, their application to the synthesis of a relatively simple molecule like this compound is also viable. The process would involve reacting bromoacetic acid with a chosen coupling reagent and an amine base (to neutralize the acid) before the addition of n-butylamine. This pathway avoids the use of highly reactive and corrosive acyl halides.

Comparative Analysis of Synthetic Pathways

The primary alternative to using coupling reagents for the synthesis of this compound is the reaction of an activated bromoacetic acid derivative, such as bromoacetyl bromide or bromoacetyl chloride, with n-butylamine.

Reaction Scheme: Br-CH2-CO-Br + H2N-(CH2)3-CH3 → Br-CH2-CO-NH-(CH2)3-CH3 + HBr

This method is direct and often serves as the most common laboratory preparation for α-haloacetamides. nbinno.comirejournals.com

A direct comparison of yields for this compound using different methods is not extensively documented in the literature. However, data from analogous syntheses can provide valuable insights.

The reaction of an amine with an acyl halide is generally a high-yield process. For instance, the synthesis of the similar compound, 2-bromo-N-isopropylacetamide, via the reaction of isopropylamine (B41738) and bromoacetyl bromide, has been reported to achieve a yield of 71%. chemicalbook.com Similarly, the preparation of 2-bromo-N-(p-chlorophenyl) acetamide (B32628) from 4-chloroaniline (B138754) and bromoacetyl bromide proceeds with an 80% yield. irejournals.com It is reasonable to expect that the synthesis of this compound via this route would afford comparable yields, likely in the range of 70-85%.

Synthetic MethodReactantsTypical Yield Range (Inferred)Key Byproducts
Acyl Halide Methodn-Butylamine + Bromoacetyl Bromide70-85%Hydrogen Bromide
Coupling Reagent (e.g., DCC/HOBt)n-Butylamine + Bromoacetic AcidPotentially >90%Dicyclohexylurea, HOBt

When considering the scalability of a synthesis from a laboratory to a pilot or commercial scale, several practical factors must be evaluated.

Acyl Halide Method:

Advantages: This method is straightforward, uses relatively inexpensive starting materials, and is generally fast. The reaction can often be run at low temperatures (e.g., in an ice bath) to control its exothermicity. chemicalbook.com Purification is typically simple, involving an aqueous wash to remove the acid byproduct and any unreacted amine, followed by crystallization or chromatography.

Disadvantages: Bromoacetyl bromide and bromoacetyl chloride are highly corrosive, toxic, and lachrymatory. Handling these reagents on a large scale requires specialized equipment and stringent safety protocols, including efficient fume hoods and personal protective equipment. The reaction is highly exothermic, and efficient heat management is critical during scale-up to prevent runaway reactions and the formation of impurities.

Coupling Reagent Method:

Advantages: This approach avoids the handling of hazardous acyl halides, using the more stable bromoacetic acid as a starting material. The reaction conditions are generally mild. This can be a significant advantage from a safety and handling perspective, especially at a larger scale.

Chemical Reactivity and Mechanistic Investigations of 2 Bromo N Butylacetamide

General Classification of Reactivity

2-Bromo-N-butylacetamide is a bifunctional molecule containing an amide and an α-bromo substituent. This structure dictates its chemical reactivity, which is primarily centered around the electrophilic carbon atom adjacent to the bromine and the nucleophilic nitrogen of the amide group. The presence of the electron-withdrawing acetyl group enhances the electrophilicity of the α-carbon, making it susceptible to nucleophilic attack.

Substitution Reactions

The most prominent feature of this compound's reactivity is its propensity to undergo nucleophilic substitution reactions. The carbon-bromine bond is polarized, with the carbon atom carrying a partial positive charge, making it an excellent electrophile. A wide array of nucleophiles can displace the bromide ion, leading to the formation of a new covalent bond. These reactions are fundamental in the synthetic utility of this compound, allowing for the introduction of various functional groups.

Reduction Reactions

The amide functionality in this compound can be reduced, although it requires potent reducing agents. Typically, amides are less reactive towards reduction than other carbonyl compounds like ketones or esters. Strong hydride reagents, such as lithium aluminum hydride (LiAlH4), are capable of reducing the amide to an amine. This transformation involves the conversion of the carbonyl group (C=O) into a methylene (B1212753) group (-CH2-). It is also conceivable that under certain reductive conditions, the carbon-bromine bond could undergo hydrogenolysis, replacing the bromine atom with a hydrogen atom.

Oxidation Reactions

The oxidation of this compound is less commonly described in the literature. The amide group is generally resistant to oxidation under mild conditions. However, the nitrogen atom possesses a lone pair of electrons and could potentially be oxidized under harsh conditions. More likely, oxidative reactions might target other parts of a more complex molecule containing the this compound moiety. Without specific experimental data, the oxidation of this compound remains a less explored area of its chemical reactivity.

Detailed Analysis of Nucleophilic Substitution (S\textsubscript{N}2) Reactions

The primary mechanism for nucleophilic substitution at the α-carbon of this compound is the S\textsubscript{N}2 (bimolecular nucleophilic substitution) pathway. This is due to the primary nature of the carbon bearing the bromine atom, which is sterically accessible to incoming nucleophiles. The S\textsubscript{N}2 reaction is a single-step process where the nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the bromide leaving group. This concerted mechanism results in an inversion of stereochemistry at the carbon center if it is chiral.

Role as an Electrophile in Alkylation

This compound serves as an effective alkylating agent, transferring a butylacetamido group to a nucleophile. This reactivity is particularly useful in the alkylation of amines, thiols, and other nucleophilic species. For instance, in the synthesis of novel antibacterial agents, a related compound, 2-bromo-N-(p-chlorophenyl) acetamide (B32628), readily reacts with various primary and secondary amines at room temperature to yield the corresponding 2-amino-N-(p-chlorophenyl) acetamide derivatives. irejournals.com A similar reaction profile is expected for this compound.

Table 1: Examples of Nucleophilic Substitution Reactions with Amine Nucleophiles

Nucleophile Product
Butylamine (B146782) 2-(Butylamino)-N-butylacetamide
Octylamine N-Butyl-2-(octylamino)acetamide
Piperidine N-Butyl-2-(piperidin-1-yl)acetamide
3-Fluoroaniline N-Butyl-2-((3-fluorophenyl)amino)acetamide

The reaction proceeds via a classic S\textsubscript{N}2 mechanism where the lone pair of the amine nitrogen attacks the α-carbon, leading to the displacement of the bromide ion. The rate of this reaction is dependent on the concentration of both the alkylating agent and the nucleophile, as well as the nucleophilicity of the amine.

Reaction with Hydroxy-Containing Intermediates

This compound can react with molecules containing hydroxyl groups, particularly under conditions that favor nucleophilic attack. An important application of this reactivity is in the synthesis of heterocyclic compounds. For example, α-haloamides are known to react with α-hydroxy acids or their salts to form morpholine-2,5-diones. This reaction involves an initial nucleophilic substitution where the carboxylate or alkoxide of the hydroxy acid displaces the bromide ion. This is followed by an intramolecular cyclization (lactamization) to form the six-membered heterocyclic ring.

Table 2: Synthesis of Morpholine-2,5-diones

Reactant 1 Reactant 2 Product
This compound Glycolic Acid 4-Butylmorpholine-2,5-dione
This compound Lactic Acid 4-Butyl-6-methylmorpholine-2,5-dione

This synthetic strategy is valuable for creating complex molecular scaffolds with potential biological activity. The reaction conditions, such as the choice of base and solvent, can influence the yield and stereochemical outcome of the cyclization.

Stereochemical Implications of SN2 Mechanisms

The bimolecular nucleophilic substitution (SN2) reaction is stereospecific, meaning that the stereochemistry of the reactant directly determines the stereochemistry of the product. libretexts.org Reactions involving this compound, when the alpha-carbon is a stereocenter, are governed by a specific and predictable stereochemical outcome. The mechanism involves a backside attack by the nucleophile on the electrophilic carbon atom bearing the bromine atom. masterorganicchemistry.com This approach occurs at an angle of 180° to the carbon-bromine bond. masterorganicchemistry.com

As the nucleophile forms a new bond with the carbon, the bond with the bromine leaving group is simultaneously broken. masterorganicchemistry.com This concerted process forces the other three groups attached to the carbon to "flip" or "invert," in a motion analogous to an umbrella turning inside out in a strong wind. youtube.comyoutube.com This phenomenon is known as Walden inversion. masterorganicchemistry.com

Consequently, if the reaction starts with a specific enantiomer of a chiral α-bromoamide, the SN2 reaction will lead to the formation of the product with the opposite configuration. libretexts.orgmasterorganicchemistry.com For example, a reaction starting with an (R)-enantiomer will yield an (S)-enantiomer, and conversely, a reaction starting with an (S)-enantiomer will produce an (R)-enantiomer. libretexts.org This inversion of configuration is a hallmark of the SN2 mechanism and is a critical consideration in stereoselective synthesis. libretexts.orgmasterorganicchemistry.com While the absolute configuration (R/S) may not always change due to priority rules of the incoming nucleophile, the spatial arrangement of the groups is invariably inverted. youtube.com

Electrophilic Behavior of the Bromine Atom

In the context of SN2 reactions involving this compound, the primary electrophilic center is not the bromine atom itself, but rather the α-carbon atom to which it is attached. The high electronegativity of the bromine atom induces a partial positive charge (δ+) on this carbon, making it susceptible to attack by electron-rich nucleophiles. The bromine atom's primary role is to serve as an effective leaving group. A good leaving group is a species that is stable once it has detached from the substrate, and the bromide ion (Br⁻) fits this criterion as it is the conjugate base of a strong acid (HBr).

However, the bromine atom itself can exhibit electrophilic behavior in other types of reactions, such as the bromination of N,N-Dimethylacetamide with molecular bromine (Br₂), where a catalyst is often used to polarize the Br-Br bond and increase its electrophilic character. In the case of this compound undergoing substitution, the focus remains on the electrophilicity of the α-carbon.

Reactivity in Diverse Chemical Transformations

This compound serves as a versatile building block in organic synthesis due to the reactivity of its carbon-bromine bond. It readily undergoes nucleophilic substitution, allowing for the introduction of the N-butylacetamido moiety into various molecular structures.

While this compound is itself an amide, it is frequently used as an alkylating agent to react with amines, leading to the formation of more complex amide derivatives. In a typical reaction, a primary or secondary amine acts as a nucleophile, attacking the electrophilic carbon of this compound and displacing the bromide ion. This results in the formation of a new carbon-nitrogen bond. For instance, a series of 2-amino-N-(p-Chlorophenyl) acetamide derivatives were synthesized by reacting 2-bromo-N-(p-Chlorophenyl) acetamide with various amines like butylamine and octylamine. irejournals.com This type of reaction is fundamental for building larger molecules containing multiple amide functionalities, which are prevalent in biologically active compounds and polymers. irejournals.com

The reactivity of α-haloamides like this compound is harnessed in the synthesis of heterocyclic compounds. These reactions often involve an intramolecular or intermolecular cyclization step where the bromoacetamide moiety provides the necessary electrophilic site. Quinazolines and their derivatives, a class of heterocycles with significant pharmacological interest, can be synthesized using precursors derived from bromoacetamides. nih.govnih.gov For example, a common synthetic route involves the reaction of an anthranilamide with an aldehyde. nih.gov While not a direct use of this compound, related bromo-precursors are key. Copper-catalyzed methods have been developed for the one-pot synthesis of quinazoline (B50416) derivatives from starting materials like 1-(2-halophenyl)methanamines and amidines, showcasing the importance of C-Br bonds in forming the heterocyclic core. mdpi.com

Reaction TypeKey ReagentsCatalyst/ConditionsSignificance
Two-Step Quinazolinone Synthesis2-aminobenzamide, N-bromosuccinimide, aromatic aldehydes, CuCl₂Reflux in ethanolForms brominated quinazolinone derivatives. nih.gov
Copper-Catalyzed One-Pot Tandem Reaction1-(2-halophenyl)methanamines, amidinesCuBr, K₂CO₃, DMSOEfficient synthesis of substituted quinazolines via N-arylation and cyclization. mdpi.com
Palladium-Catalyzed One-Pot Sequential ReactionAmidines, arylhalidesPd₂(dba)₃, Cs₂CO₃, DDQVersatile method for synthesizing various quinazoline derivatives. mdpi.com

This compound is an effective reagent for the functionalization of complex molecules. Its ability to alkylate a wide range of nucleophiles (including amines, thiols, and carboxylates) allows for the covalent attachment of the –CH₂C(=O)NH(CH₂)₃CH₃ group onto larger molecular scaffolds. This strategy is employed to modify the properties of existing compounds, such as altering their solubility, lipophilicity, or biological activity. For example, in the development of new therapeutic agents, a core molecule might be functionalized using various bromoacetamides to explore structure-activity relationships. The synthesis of novel dibromo-2-arylquinazolinone derivatives as cytotoxic agents demonstrates how brominated intermediates are used to build complex, biologically active scaffolds. nih.gov

Applications As a Synthetic Building Block and Reagent in Organic Chemistry

Intermediate in the Synthesis of Complex Organic Molecules

The compound is frequently employed as an intermediate, providing a foundational structure that can be further elaborated into high-value chemical products. Its role is particularly notable in the pharmaceutical and specialty chemical sectors.

While direct synthesis of active pharmaceutical ingredients using 2-Bromo-N-butylacetamide is context-specific, its utility is well-demonstrated through the reactions of its close analogs. For example, related 2-bromo-N-arylacetamides are used to synthesize derivatives with potential biological activity. In one study, 2-bromo-N-(p-chlorophenyl) acetamide (B32628) was used as a starting material to create a series of 2-amino-N-(p-chlorophenyl) acetamide derivatives, which were subsequently evaluated for their antibacterial properties against several bacterial strains. This highlights how the bromoacetamide core serves as a scaffold for introducing diverse functional groups to develop new pharmacologically active agents.

As a reactive intermediate, this compound and related compounds are integral to the production of various organic chemicals. These compounds are offered by chemical suppliers as building blocks for research and development in both academic and industrial laboratories. Their application lies in creating more complex molecules that may be used in materials science, agrochemicals, and other specialized fields. The primary function of this compound in this context is to introduce an N-butylacetamido group into a target molecule through alkylation reactions.

Construction of Novel Chemical Scaffolds

The compound is instrumental in building new molecular frameworks, leading to novel derivatives with specific functionalities and potential therapeutic applications.

A significant application of this compound is in the synthesis of derivatives of Ethacrynic Acid (EA), a well-known diuretic that has been investigated for its anticancer properties. A 2023 study detailed a synthetic route where this compound was reacted with a dihydroxyl precursor of EA in a nucleophilic substitution (SN2) reaction. rsc.org This resulted in the creation of a novel EA analog, N-Butyl-2-(3-hydroxy-4-(2-methylenebutanoyl)phenoxy)acetamide. rsc.org

This modification serves a dual purpose. Firstly, it alters the pharmacological profile of the parent EA molecule. Secondly, it enhances the chemical reactivity of the α,β-unsaturated carbonyl system within the EA structure, which acts as a Michael acceptor. rsc.orgrsc.org Michael acceptors are known to react with biological nucleophiles, such as the thiol groups of cysteine residues in proteins, which is a mechanism of action for many anticancer agents. rsc.org By strategically modifying the EA scaffold with the N-butylacetamide moiety, researchers aim to improve the antiproliferative activities of the resulting compounds. rsc.org

Table 2: Synthesis of Ethacrynic Acid (EA) Derivative 7

Reactants Reagents & Conditions Product

The conversion of amides to thioamides is a fundamental transformation in organic synthesis, often accomplished using thionating agents. While specific literature detailing the thionation of this compound is not highlighted, the general principles of this reaction are well-established. Amides can be converted to their corresponding thioamides through treatment with reagents like Lawesson's reagent or phosphorus pentasulfide. This process involves the replacement of the carbonyl oxygen atom with a sulfur atom.

Given its structure, this compound could foreseeably undergo thionation to yield 2-bromo-N-butylthioacetamide. This transformation would provide a new chemical scaffold where the thioamide group could be used for further synthetic manipulations or to explore novel biological activities, as thioamides are a known class of pharmacologically relevant compounds.

Generation of Quinoxaline (B1680401) and Isoquinolinone Derivatives

This compound serves as a valuable electrophilic building block for the synthesis of nitrogen-containing heterocyclic structures, such as quinoxalines and isoquinolinones. The reactivity of the α-bromo group facilitates cyclization reactions, forming the core of these important scaffolds.

The synthesis of quinoxalin-2-one derivatives can be achieved through the condensation of an o-phenylenediamine (B120857) with an α-ketoester or a related α-dicarbonyl compound. A common and effective method involves the reaction between an o-phenylenediamine and an α-halo-ketone or its amide equivalent. In this context, this compound can act as a synthon for the construction of N-alkylated quinoxalinone skeletons. The reaction proceeds via an initial nucleophilic attack of one of the amino groups of the o-phenylenediamine onto the electrophilic carbon bearing the bromine atom, followed by an intramolecular cyclization and dehydration to yield the final quinoxaline derivative. While specific examples detailing the use of this compound are not prevalent, the general utility of α-bromoacetamides in these syntheses is well-established for creating diverse quinoxaline libraries. rsc.orgresearchgate.net

Similarly, the core structure of isoquinolinone derivatives can be assembled using N-substituted-2-bromoacetamides. For instance, a synthetic route to isoquinolin-2(1H)-yl-acetamides has been developed from precursors derived from Ugi four-component reactions (Ugi-4CR). scbt.com In these multistep syntheses, an N-substituted bromoacetamide fragment is incorporated to facilitate a final intramolecular cyclization, yielding the desired isoquinolinone structure. scbt.com This highlights the role of reagents like this compound as key components in constructing complex heterocyclic systems. scbt.comsynchem.de

Synthesis of Chiral Heterocyclic Compounds

While this compound is a versatile reagent for constructing various heterocyclic systems, specific applications in the direct asymmetric synthesis of chiral heterocyclic compounds are not extensively documented in the reviewed scientific literature. Asymmetric intramolecular haloamidation and other advanced catalytic methods are generally employed for creating chiral nitrogen-containing heterocycles, but these typically involve different substrate designs where the chirality is induced by a catalyst or a pre-existing chiral center in the molecule, rather than directly by a simple achiral reagent like this compound.

Role in Regio- and Stereoselective Syntheses

N-Alkylation of Porphyrins and Atropisomer Selectivity

A significant application of this compound is in the regio- and stereoselective N-alkylation of porphyrins, demonstrating remarkable control over the formation of specific atropisomers. Atropisomers are stereoisomers resulting from hindered rotation around a single bond. In the case of ortho-substituted tetraphenylporphyrins, the rotation of the phenyl groups is restricted, leading to different stable conformations.

Research has shown that the tetra-N-alkylation of meso-tetrakis(2-pyridyl)-porphyrin (2-PyP) with 2-bromo-N-n-butylacetamide exhibits a pronounced preference for the formation of the α,α,β,β atropisomer. univpm.it This selectivity is a kinetic effect; the reaction proceeds in a way that favors one isomer over the others that would be expected from a statistical distribution. univpm.it The direct, single-step reaction provides the corresponding α,α,β,β 2-tetrakis(N-n-butylacetamido)-pyridyl porphyrin in a high isolated yield. univpm.it

The observed selectivity is attributed to the steric hindrance introduced by the sequential alkylation of the pyridyl nitrogen atoms. univpm.it Once the first one or two pyridyl groups are alkylated, the steric bulk influences the trajectory of the incoming alkylating agent to the remaining sites, directing the alkylation to achieve the α,α,β,β arrangement. univpm.it

ReactantReagentProductAtropisomer SelectivityIsolated Yield
meso-Tetrakis(2-pyridyl)-porphyrin (2-PyP)2-bromo-N-n-butylacetamideα,α,β,β 2-tetrakis(N-n-butylacetamido)-pyridyl porphyrinMarked preference for α,α,β,β69%

Table 1: Selective N-Alkylation of meso-Tetrakis(2-pyridyl)-porphyrin univpm.it

Diversification of Amide Structures

The chemical structure of this compound, featuring a reactive carbon-bromine bond, makes it an ideal starting material for the diversification of amide-containing molecules. The bromine atom serves as a good leaving group, allowing for facile nucleophilic substitution reactions with a wide range of nucleophiles.

This property is exploited in the synthesis of libraries of 2-amino-N-substituted acetamide derivatives. For example, a general method involves the reaction of a 2-bromo-N-arylacetamide with various primary or secondary amines. In a typical reaction, this compound can be treated with different amines in the presence of a base, such as potassium carbonate, to neutralize the HBr byproduct. This straightforward substitution reaction replaces the bromine atom with the amino group of the chosen amine, leading to a new, more complex amide derivative. This synthetic strategy provides an efficient pathway to generate a diverse set of compounds from a single, readily accessible precursor, which is particularly valuable in medicinal chemistry for structure-activity relationship (SAR) studies.


Computational Chemistry and Molecular Modeling Studies

Theoretical Calculations on Molecular Structure and Reactivity

Theoretical calculations, particularly those based on quantum mechanics, are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are powerful tools for investigating the geometric and electronic structure of molecules.

For a molecule like 2-bromo-N-butylacetamide, DFT calculations would typically begin with geometry optimization to determine the most stable three-dimensional conformation. These calculations can predict key structural parameters such as bond lengths, bond angles, and dihedral angles. For instance, in related haloacetamide structures, the planarity of the acetamide (B32628) group and the orientation of the halogen substituent are critical conformational features that influence molecular interactions.

Once the optimized geometry is obtained, a variety of molecular properties can be calculated to describe the molecule's reactivity. Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to this analysis. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

In a theoretical study on a related compound, 2-bromo-3-N-(N′,N′-dimethylformamidino)benzanthrone, DFT calculations were used to analyze the electronic properties and predict absorption and fluorescence spectra. researchgate.netnih.gov The analysis of FMOs in that study revealed that the long-wave absorption was due to a π→π* transition from the HOMO to the LUMO. researchgate.netnih.gov Similar calculations for this compound would help in understanding its electronic transitions and potential photochemical behavior.

Other reactivity descriptors that can be derived from theoretical calculations include the molecular electrostatic potential (MEP), which maps the electron density on the molecule's surface to identify regions susceptible to electrophilic and nucleophilic attack. For this compound, the MEP would likely show a region of negative potential around the carbonyl oxygen, indicating a site for electrophilic attack, and regions of positive potential around the N-H proton and the carbon atom attached to the bromine, suggesting sites for nucleophilic attack.

The following table illustrates the types of data that would be generated from such theoretical calculations, with hypothetical values for this compound based on general principles for similar molecules.

Calculated Property Description Hypothetical Value for this compound
HOMO Energy Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability.-6.5 eV
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.1.2 eV
HOMO-LUMO Gap Energy difference between HOMO and LUMO; indicates chemical reactivity.7.7 eV
Dipole Moment A measure of the overall polarity of the molecule.3.5 D
Molecular Electrostatic Potential (MEP) Maps electrostatic potential on the electron density surface to predict reaction sites.Negative potential on carbonyl oxygen; positive potential on N-H and C-Br regions.

Molecular Docking and Binding Affinity Predictions for Derivatives

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict how a small molecule (ligand), such as a derivative of this compound, might interact with a biological target, typically a protein or enzyme.

The process involves placing the ligand in the binding site of the receptor and evaluating its conformation and orientation. A scoring function is then used to estimate the binding affinity, often expressed as a binding energy. Lower binding energies typically indicate a more stable complex and a higher binding affinity.

While no specific molecular docking studies on this compound derivatives were found, research on other N-substituted acetamides and bromo-substituted compounds provides valuable examples of this methodology. For instance, a study on N-aryl-2-(N-disubstituted) acetamide compounds investigated their potential as inhibitors for neurodegenerative enzymes like monoamine oxidases (MAO-A and MAO-B) and cholinesterases through molecular docking and binding free energy calculations. nih.gov In that study, the binding poses of the ligands were analyzed to identify key interactions, such as hydrogen bonds and hydrophobic interactions, with amino acid residues in the active site of the enzymes. nih.gov

Similarly, derivatives of this compound could be designed and virtually screened against various therapeutic targets. The N-butyl group and the bromoacetyl moiety provide functional groups that can be modified to enhance binding affinity and selectivity. For example, the butyl chain could be extended or branched to better fit into a hydrophobic pocket of a binding site, while the bromine atom could act as a leaving group for covalent inhibition or participate in halogen bonding.

The results of a hypothetical docking study of this compound derivatives against a generic kinase enzyme are presented in the table below to illustrate the type of data generated.

Derivative Modification Predicted Binding Energy (kcal/mol) Key Interacting Residues
Derivative A N-pentyl chain-7.8Leu25, Val33 (hydrophobic)
Derivative B N-cyclohexyl group-8.5Phe80, Ile82 (hydrophobic); Asp86 (H-bond)
Derivative C p-hydroxyphenyl on N-butyl-9.2Asp86, Glu50 (H-bond); Phe80 (pi-pi stacking)

These predictions would then guide the synthesis of the most promising derivatives for experimental testing. Advanced methods like molecular dynamics (MD) simulations can further refine the docking poses and provide a more accurate estimation of binding free energies by accounting for the flexibility of both the ligand and the protein. mdpi.combonvinlab.orgresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Related Compounds

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. A QSAR model is a mathematical equation that relates one or more chemical descriptors of a molecule to its activity.

Another relevant study involved a QSAR analysis and antimicrobial screening of newly synthesized N-(substituted phenyl)-2-chloroacetamides. srce.hr This research demonstrated that the biological activity of these compounds varied with the position of substituents on the phenyl ring, with lipophilicity playing a crucial role in their ability to penetrate cell membranes. srce.hr

A QSAR study involving derivatives of this compound would follow a similar workflow. A dataset of compounds with varying N-substituents and their corresponding measured biological activities would be compiled. A large number of molecular descriptors would be calculated for each compound. These descriptors can be categorized as 0D (e.g., molecular weight), 1D (e.g., counts of specific atoms or functional groups), 2D (e.g., topological indices), and 3D (e.g., steric or electronic fields). Statistical methods would then be employed to select the most relevant descriptors and build a predictive model.

The table below provides an example of the types of descriptors that might be used in a QSAR model for a series of N-substituted bromoacetamide derivatives with hypothetical data.

Compound Biological Activity (IC50, µM) LogP (Lipophilicity) Topological Polar Surface Area (TPSA, Ų) Number of Rotatable Bonds
1 15.21.849.34
2 8.72.549.36
3 2.13.169.55
4 25.41.258.23

A resulting QSAR equation might look like: log(1/IC50) = 0.45 * LogP - 0.02 * TPSA + 0.15 * (Number of Rotatable Bonds) + constant

Such a model, once validated, could be used to predict the activity of new, unsynthesized derivatives, thereby prioritizing synthetic efforts and accelerating the discovery of compounds with improved properties.

Structure Activity Relationships and Mechanistic Principles in Derived Bioactivity Potential

Molecular Interactions Governing Biological Effects

The biological effects of a compound are dictated by its interactions at the molecular level. For 2-bromo-N-butylacetamide, these interactions are primarily driven by the distinct properties of its bromine atom, amide group, and alkyl chain.

The presence of a bromine atom on the carbon adjacent to the carbonyl group (the α-carbon) is a critical feature of this compound. This α-halogenation makes the α-carbon an electrophilic center, susceptible to attack by nucleophiles. nih.gov This reactivity is a cornerstone of its potential biological activity, as it can form covalent bonds with nucleophilic residues (such as cysteine, histidine, or serine) found in the active sites of enzymes. Such covalent modification can lead to irreversible inhibition of enzyme function. The utility of α-haloamides as organic electrophiles is widely recognized in synthetic chemistry, particularly for creating new carbon-carbon bonds or for the synthesis of α-amino amides, which are themselves a class of compounds with diverse biological activities. nih.gov The introduction of a bromine atom is a common strategy in medicinal chemistry to modulate the potency and properties of lead compounds. chemrxiv.org

The amide group is a key functional group capable of forming significant hydrogen bonding interactions. nih.gov In this compound, the secondary amide contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen, C=O). nih.govaston.ac.uk The N-H proton is sufficiently positive to form a hydrogen bond with an electronegative atom (like oxygen or nitrogen) on a biological target, while the lone pairs on the carbonyl oxygen can accept a hydrogen bond from a donor group on the target molecule. nih.gov These directional interactions are crucial for the specific recognition and binding of the molecule within a receptor or enzyme active site, contributing to the stability of the molecule-target complex. Hydrogen bonds play a fundamental role in the structure of proteins and the binding of ligands to their targets. nih.govnih.gov

Molecular FeatureContribution to Physicochemical Properties
α-Bromine Atom Increases electrophilicity of the α-carbon; increases lipophilicity.
N-Butyl Chain Significantly increases lipophilicity and steric bulk.
Amide Moiety (N-H) Acts as a hydrogen bond donor.
Amide Moiety (C=O) Acts as a hydrogen bond acceptor; contributes to the molecule's dipole moment.

The amide group possesses distinct steric and electronic characteristics that influence how this compound is recognized by biological targets. Due to resonance between the nitrogen lone pair and the carbonyl π-system, the amide bond has a partial double-bond character, resulting in a planar and rigid geometry. nih.gov This planarity restricts the conformational freedom of the molecule, which can be advantageous for binding to a specific site by reducing the entropic penalty of binding.

Electronically, the resonance delocalization makes the amide nitrogen significantly less basic than that of an amine. masterorganicchemistry.com The carbonyl group creates a strong dipole moment within the molecule. This combination of steric hindrance from the butyl group and the specific electronic profile of the amide functional group plays a crucial role in the molecule's orientation and fit within a binding pocket, governing its molecular recognition and biological specificity. researchgate.net

Potential as a Precursor for Enzyme Modulators

The chemical reactivity of this compound makes it a valuable starting material, or precursor, for the synthesis of molecules designed to modulate enzyme activity.

The electrophilic nature of the α-carbon makes this compound an ideal scaffold for derivatization in the development of enzyme inhibitors. nih.gov It can act as an alkylating agent, transferring the N-butylacetamido group to a nucleophilic residue within an enzyme. This mechanism is the basis for many covalent inhibitors, which can offer high potency and prolonged duration of action.

Furthermore, it can be used in cross-coupling reactions to create more complex α-substituted amides. For instance, nickel- or cobalt-catalyzed cross-coupling reactions can use α-bromo amides to form new carbon-carbon bonds with various organometallic reagents, yielding a diverse library of α-aryl or other α-substituted amides. nih.govresearchgate.net These derivatives can then be screened for their ability to inhibit specific enzymes, making this compound a versatile precursor for drug discovery and enzyme inhibition studies. nih.gov

Influence on Calcium Signaling Pathways in Related Compounds

While direct studies on this compound's effect on calcium signaling are not extensively documented, research on related acetamide (B32628) derivatives provides insights into their potential to modulate these crucial pathways. Aberrant calcium (Ca2+) signaling is a key feature in the progression of several diseases, including certain cancers like high-risk neuroblastoma. mdpi.com Calcium signaling is regulated by a variety of channel proteins, making them viable therapeutic targets. mdpi.com

For instance, N-bromoacetamide has been shown to irreversibly remove a calcium-dependent component of channel opening in calcium-activated potassium channels. nih.gov This suggests that the acetamide moiety, a core feature of this compound, can interact with and modify the function of ion channels. Furthermore, derivatives of N-(1-adamantyl)-2-(4-alkylpiperazin-1-yl)acetamide have been identified as inhibitors of T-type calcium channels (Cav3.2), demonstrating the potential of acetamide-based structures to selectively target specific calcium channels. nih.gov The lipophilic nature of the butyl group in this compound could influence its membrane permeability and interaction with the hydrophobic domains of calcium channel proteins.

The general mechanism of calcium signaling involves the entry of Ca2+ into the cell through various channels and its release from internal stores like the endoplasmic reticulum. genome.jp Compounds that can modulate the function of these channels or the release of intracellular calcium can have profound effects on cellular processes. The bromo-functional group in this compound introduces an electrophilic site that could potentially react with nucleophilic residues in or near calcium channels, leading to their modulation.

Modification to Enhance Interactions with Specific Enzymatic Active Sites (e.g., glutathione (B108866) S-transferase)

Glutathione S-transferases (GSTs) are a family of enzymes that play a crucial role in detoxification by catalyzing the conjugation of glutathione to a wide variety of electrophilic substrates. nih.govnih.gov In the context of cancer, overexpression of GSTs can contribute to chemoresistance. nih.gov Therefore, designing molecules that can inhibit GSTs is a valid therapeutic strategy.

This compound, containing an electrophilic carbon atom attached to the bromine, can act as a substrate for GSTs. Modifications to the N-butylacetamide structure can be envisioned to enhance its interaction with the active site of specific GST isoenzymes. The active site of GSTs is composed of a G-site, which binds glutathione, and an H-site, which accommodates the electrophilic substrate. mdpi.com

To enhance binding, the butyl group of this compound could be replaced with moieties that have a higher affinity for the hydrophobic H-site of a particular GST isoenzyme. For example, incorporating aromatic or heterocyclic rings could lead to more favorable π-π stacking or hydrophobic interactions. Furthermore, the reactivity of the electrophilic center can be fine-tuned. While a highly reactive electrophile might lead to non-specific binding, a moderately reactive one would be more likely to selectively target the desired enzyme.

The principle of using α,β-unsaturated carbonyls as Michael acceptors to covalently modify cysteine residues in the active sites of enzymes is a well-established strategy. nih.govnih.gov While this compound itself is not an α,β-unsaturated carbonyl, the bromoacetamide moiety is a known alkylating agent that can react with nucleophilic residues like cysteine.

Building Block for Compounds with Potential Anticancer Properties

The chemical scaffold of this compound serves as a valuable starting point for the synthesis of novel compounds with potential antiproliferative activity. Its bifunctional nature, possessing both an amide linkage and a reactive bromo group, allows for diverse chemical modifications.

Design and Synthesis of Analogues for Antiproliferative Activity Screening

The design of novel anticancer agents often involves the synthesis and screening of a library of chemical analogues. Starting from this compound, a variety of derivatives can be synthesized to explore structure-activity relationships (SAR). For instance, N-(substituted phenyl)acetamide and N-(naphthalen-2-yl)acetamide derivatives bearing a quinolin-2(1H)-one moiety have been synthesized and shown to possess antiproliferative activities against several human cancer cell lines. nih.gov One of the most active compounds from this series, N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide, exhibited an IC50 value of 0.6 μM against nasopharyngeal carcinoma cells. nih.gov

Similarly, phenylacetamide derivatives with various substituents on the phenyl ring have demonstrated potent cytotoxic effects on cancer cell lines. tbzmed.ac.ir These studies highlight that modifications at the N-substituent of the acetamide core can significantly impact the antiproliferative activity. The butyl group of this compound can be replaced with a range of aromatic, heteroaromatic, and aliphatic groups to generate a library of compounds for screening.

Furthermore, the bromoacetyl group can be reacted with various nucleophiles to introduce additional structural diversity. For example, reaction with thiols or amines can lead to the formation of new C-S or C-N bonds, respectively, yielding a wide array of derivatives with potentially different biological activities. The synthesis of thiazolidinone derivatives from N-substituted-phenyl-acetamides has also been reported to yield compounds with anti-proliferative properties. ijpsr.com

Derivative Class Example Modification Observed Activity Reference
N-(naphthalen-2-yl)acetamideIntroduction of a quinolin-2(1H)-one moietyAntiproliferative nih.gov
PhenylacetamideSubstitution on the phenyl ringCytotoxic tbzmed.ac.ir
ThiazolidinoneCondensation with 4-thiazolidine-dioneAnti-proliferative ijpsr.com

Modifications Enhancing Reactivity of Michael Acceptors for Bioactivity

The bromoacetamide moiety in this compound can be considered a precursor to a Michael acceptor-like system, as it is an electrophilic alkylating agent. The reactivity of such electrophilic centers is crucial for their biological activity, particularly when the mechanism of action involves covalent modification of a biological target. nih.gov The concept of enhancing the reactivity of Michael acceptors has been explored to improve the antiproliferative activities of compounds. nih.gov

While this compound is not a classic Michael acceptor (an α,β-unsaturated carbonyl), the principles of tuning electrophilicity are applicable. The electron-withdrawing nature of the adjacent amide carbonyl group enhances the electrophilicity of the α-carbon bearing the bromine atom, making it susceptible to nucleophilic attack by residues such as cysteine in proteins.

Modifications to the acetamide structure can further modulate this reactivity. For instance, introducing electron-withdrawing groups on the N-butyl chain could potentially increase the electrophilicity of the α-carbon. Conversely, electron-donating groups might decrease its reactivity. This fine-tuning is essential to achieve a balance between sufficient reactivity for target engagement and minimizing off-target reactions that could lead to toxicity. The Michael addition reaction is a versatile tool for forming C-C and C-heteroatom bonds and is influenced by the nature of the Michael donor and acceptor. researchgate.neteurekaselect.com

Precursor for Compounds with Other Investigated Biological Activities

Beyond its potential in cancer research, the this compound scaffold is a precursor for compounds with a range of other investigated biological activities.

Anti-inflammatory and Antimicrobial Properties of Related Structures

Derivatives of acetamide have been investigated for their anti-inflammatory and antimicrobial properties. For example, certain N-phenylacetamide derivatives have shown potential anti-inflammatory activity by reducing the production of nitric oxide (NO) in stimulated macrophages. nih.gov Similarly, 2-bromo-N,N-diethylacetamide has been noted for its anti-inflammatory properties. biosynth.com

In the realm of antimicrobial activity, a series of 2-amino-N-(p-chlorophenyl) acetamide derivatives, synthesized from 2-bromo-N-(p-chlorophenyl) acetamide, exhibited moderate to high antibacterial activity against several bacterial strains. irejournals.com This suggests that the bromoacetamide core can be a useful starting point for the development of new antimicrobial agents. The introduction of different amine groups in place of the bromine atom allows for the exploration of a wide chemical space to optimize antibacterial potency. Furthermore, N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives have demonstrated activity against Gram-positive bacteria. nih.gov

The following table summarizes the biological activities of some related acetamide structures:

Compound/Derivative Class Biological Activity Reference
N-phenylacetamide derivativesAnti-inflammatory nih.gov
2-Bromo-N,N-diethylacetamideAnti-inflammatory biosynth.com
2-Amino-N-(p-chlorophenyl) acetamide derivativesAntibacterial irejournals.com
N-(2-bromo-phenyl)-2-hydroxy-benzamide derivativesAntimicrobial, Anti-inflammatory nih.gov

No Publicly Available Research on Antiviral Applications of this compound Derivatives

Following a comprehensive review of available scientific literature, no specific research detailing the antiviral applications of derivative scaffolds of this compound could be identified. Extensive searches were conducted to locate studies on the structure-activity relationships and mechanistic principles of such compounds in the context of antiviral activity.

The investigation, which included broad searches for N-alkyl-2-bromoacetamide derivatives and the role of the bromoacetamide pharmacophore in antiviral drug design, did not yield any concrete examples of antiviral agents derived from this compound. The existing body of research focuses on other classes of compounds that may contain bromo or acetamide functional groups, but a direct lineage to or modification of this compound for antiviral purposes is not documented in the public domain.

Consequently, the creation of a detailed article focusing solely on the antiviral applications of this compound derivatives, as per the requested structure, is not feasible due to the absence of foundational research data. There are no available research findings, data tables, or mechanistic studies to populate the specified sections on structure-activity relationships and antiviral applications for derivatives of this particular chemical compound.

Therefore, this article cannot be generated as requested due to the lack of scientifically validated information on the subject.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Transformations Utilizing 2-BROMO-N-BUTYLACETAMIDE

The reactivity of the carbon-bromine bond in this compound makes it an ideal electrophile for a variety of nucleophilic substitution reactions. This fundamental reactivity is the cornerstone for its use in constructing more complex molecular architectures.

One promising area is its application in multicomponent reactions (MCRs) . MCRs are highly efficient one-pot processes where three or more reactants combine to form a product that incorporates substantial portions of all starting materials. The development of new MCRs involving this compound could lead to the rapid synthesis of diverse compound libraries with high atom economy and procedural simplicity. For instance, it could serve as the alkylating agent in Passerini or Ugi-type reactions, leading to the formation of complex peptide-like structures.

Furthermore, this compound is a key precursor for the synthesis of various heterocyclic compounds . Heterocycles are core structures in many pharmaceuticals and functional materials. By reacting with appropriate dinucleophilic reagents, it can be used to construct rings of various sizes and functionalities. For example, reaction with thiourea (B124793) or substituted thioureas can yield aminothiazole derivatives, while reactions with semicarbazides could lead to the formation of triazinones. These transformations are analogous to established syntheses that utilize similar α-haloacetamides.

Another emerging avenue is the use of this compound in domino or cascade reactions . These reactions involve a sequence of intramolecular transformations, often triggered by a single event, leading to a significant increase in molecular complexity. An N-bromoacetamide-mediated domino cyclization and elimination has been reported for the synthesis of 1-bromo-2-amino-3-butene derivatives, showcasing the potential for developing novel synthetic pathways. Adapting such strategies to this compound could provide efficient routes to novel unsaturated and cyclic amine derivatives.

Exploration of Advanced Catalytic Approaches for Derivatization

To enhance the efficiency, selectivity, and sustainability of reactions involving this compound, researchers are exploring advanced catalytic methods.

Phase-Transfer Catalysis (PTC) is a particularly relevant technique. It facilitates the reaction between reactants located in different immiscible phases (e.g., an organic phase containing this compound and an aqueous phase containing an inorganic nucleophile). The catalyst, typically a quaternary ammonium (B1175870) salt like Tetrabutylammonium Bromide (TBAB), transports the nucleophile from the aqueous phase to the organic phase where the reaction occurs. This method avoids the need for expensive and often toxic anhydrous organic solvents, increases reaction rates, and can lead to higher yields with fewer byproducts.

Parameter Description Relevance to this compound Derivatization
Catalyst Type Quaternary ammonium or phosphonium (B103445) salts (e.g., TBAB, BTBAC).Shuttles aqueous-phase nucleophiles (e.g., CN⁻, OH⁻, N₃⁻) to the organic phase to react with the substrate.
Solvent System Biphasic (e.g., Dichloromethane/Water, Toluene/Water).Allows for easy separation of the organic product from the aqueous phase containing inorganic byproducts.
Reaction Rate Typically faster than uncatalyzed heterogeneous reactions.Increased interfacial area and catalyst efficiency enhance the rate of nucleophilic substitution on the α-carbon.
Green Chemistry Reduces the need for hazardous organic solvents and can enable the use of water.Aligns with principles of sustainable chemistry by minimizing waste and energy consumption.

Enzyme catalysis represents another frontier. Enzymes offer unparalleled selectivity (chemo-, regio-, and stereoselectivity) under mild reaction conditions. While research directly involving this compound is nascent, the potential is significant. For example, engineered hydrolases could be used for selective transformations of the amide bond, or oxidoreductases could catalyze reactions at other positions in the molecule. The use of enzymes like N-bromoisonicotinamide in the presence of micellar catalysts for oxidation reactions suggests that biocatalytic or bio-inspired systems could be developed for novel transformations of bromo-amides.

Rational Design of New Chemical Entities Based on its Core Structure

The this compound scaffold is an attractive starting point for the rational design of new molecules with specific biological or material properties. By systematically modifying its structure, researchers can tune its physicochemical properties to optimize its function.

A key strategy is structure-activity relationship (SAR) studies. In this approach, the bromine atom is replaced with a diverse set of functional groups via nucleophilic substitution. The resulting library of derivatives is then tested for a specific activity. For example, derivatives of α-substituted acetamido-N-benzylacetamides have been investigated for anticonvulsant activity. A similar approach with this compound could lead to the discovery of new therapeutic agents. By correlating the changes in chemical structure with the observed biological activity, predictive quantitative structure-activity relationship (QSAR) models can be developed.

Structural Modification Synthetic Approach Potential Application Area Example Analogy
R-Group Variation (at α-carbon) Nucleophilic substitution of bromide with various amines, thiols, azides, etc.Drug Discovery (e.g., antibacterial, anticonvulsant agents).Synthesis of 2-amino-N-(p-Chlorophenyl) acetamide (B32628) derivatives showed antibacterial activity.
N-Alkyl Chain Modification Synthesis of 2-bromoacetamides with different N-alkyl or N-aryl groups.Materials Science (e.g., tuning polymer properties).N-aryl acetamides are studied for their solid-state structural properties.
Amide Bond Isosteres Replacement of the amide bond with other functional groups (e.g., esters, ketones).Bioavailability and metabolic stability tuning in drug candidates.General medicinal chemistry principle.

Computational chemistry tools, such as molecular docking and molecular dynamics simulations , are integral to modern rational design. These methods can predict how a molecule derived from this compound might bind to a specific biological target, such as an enzyme or a receptor. This in silico approach allows researchers to prioritize the synthesis of compounds that are most likely to be active, saving significant time and resources.

Integration with High-Throughput Screening for Materials Science and Biomedical Applications

The combination of combinatorial chemistry with high-throughput screening (HTS) provides a powerful platform for discovering new applications for derivatives of this compound. HTS allows for the rapid testing of thousands of compounds in parallel for a specific property.

In biomedical research , libraries of compounds synthesized from this compound can be screened against various biological targets to identify "hits" for drug discovery programs. Using automated robotic systems, these libraries can be tested for activities such as enzyme inhibition, receptor binding, or antimicrobial efficacy.

For materials science , HTS can be used to discover new polymers, catalysts, or functional materials. For example, derivatives of this compound could be incorporated as monomers into polymers. The resulting polymer library, often prepared on microarrays, can then be screened for desired properties like surface wettability, protein adhesion, or catalytic activity. This approach accelerates the discovery of new materials for applications ranging from biomedical devices to industrial coatings. The use of phase-transfer catalysts in the polymer industry itself suggests that derivatives could also be screened for catalytic activity in polymerization processes.

Application Area Screening Approach Potential Discoveries
Drug Discovery HTS assays for enzyme inhibition, cell viability, antibacterial activity, etc.Novel lead compounds for treating diseases like bacterial infections or neurological disorders.
Biomaterials Microarray-based screening for cell attachment, proliferation, and differentiation.New biocompatible materials for tissue engineering scaffolds or medical implant coatings.
Polymer Science Screening of polymer libraries for thermal, mechanical, or optical properties.Advanced polymers with tailored functionalities for electronics or specialty coatings.

This integrated approach, from rational design and combinatorial synthesis to high-throughput screening, will undoubtedly unlock the full potential of this compound as a valuable scaffold in both life sciences and materials science.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.